molecular formula C32H20N2O10 B5028815 3-[5-[2-[2-(3-Carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]-1,3-dioxoisoindol-2-yl]benzoic acid

3-[5-[2-[2-(3-Carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]-1,3-dioxoisoindol-2-yl]benzoic acid

Cat. No.: B5028815
M. Wt: 592.5 g/mol
InChI Key: HKYOTLSCCIZAFA-UHFFFAOYSA-N
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Description

3-[5-[2-[2-(3-Carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]-1,3-dioxoisoindol-2-yl]benzoic acid is a complex organic compound characterized by its multiple carboxylic acid groups and isoindoline structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[2-[2-(3-Carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]-1,3-dioxoisoindol-2-yl]benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of phthalic anhydride derivatives with appropriate amines, followed by esterification and subsequent hydrolysis to introduce the carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[5-[2-[2-(3-Carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]-1,3-dioxoisoindol-2-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction can produce alcohols .

Scientific Research Applications

3-[5-[2-[2-(3-Carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]-1,3-dioxoisoindol-2-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-[2-[2-(3-Carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]-1,3-dioxoisoindol-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the isoindoline structures may interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-[2-[2-(3-Carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]-1,3-dioxoisoindol-2-yl]benzoic acid is unique due to its specific arrangement of isoindoline and carboxylic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3-[5-[2-[2-(3-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]-1,3-dioxoisoindol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20N2O10/c35-27-23-9-7-21(15-25(23)29(37)33(27)19-5-1-3-17(13-19)31(39)40)43-11-12-44-22-8-10-24-26(16-22)30(38)34(28(24)36)20-6-2-4-18(14-20)32(41)42/h1-10,13-16H,11-12H2,(H,39,40)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYOTLSCCIZAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC(=C6)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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